![molecular formula C8H5Cl2FO3 B1409091 3,5-Dichloro-4-fluoromandelic acid CAS No. 1806317-31-6](/img/structure/B1409091.png)
3,5-Dichloro-4-fluoromandelic acid
Overview
Description
3,5-Dichloro-4-fluoromandelic acid (DCFM) is an important organic compound that has been studied extensively in the scientific community. It is a derivative of mandelic acid, and is used in a variety of applications, including in the synthesis of other compounds, as well as in scientific research.
Scientific Research Applications
Resolution of Isomeric Acids
3,5-Dichloro-4-fluoromandelic acid has been studied in relation to the resolution of isomeric fluoromandelic acids. Valente and Moore (2000) demonstrated the use of pseudoephedrine for resolving various fluoromandelic acids, highlighting the compound's potential in stereochemical discrimination in chemical synthesis (Valente & Moore, 2000).
Chromogenic System in Uric Acid Assay
Fossati and Prencipe (2010) utilized 3,5-dichloro-4-fluoromandelic acid in a chromogenic system for the enzymatic assay of uric acid in biological fluids. This research underlines the compound's application in clinical chemistry for diagnostic purposes (Fossati & Prencipe, 2010).
Crystal Structure Analysis
Larsen and Marthi (1997) conducted a study on the crystal structures of optically active monofluoro-substituted mandelic acids, including 3,5-dichloro-4-fluoromandelic acid. Their research provides insight into the structural and thermochemical properties of these compounds, which can be crucial in material science and pharmaceutical research (Larsen & Marthi, 1997).
Enantiospecific Co-Crystallization
Wang and Peng (2021) explored the resolution of halogenated mandelic acids through enantiospecific co-crystallization, including 3,5-dichloro-4-fluoromandelic acid. This study highlights the compound's role in the field of crystallography and chiral resolution in chemical research (Wang & Peng, 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNXXKOFJHNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218119 | |
Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoromandelic acid | |
CAS RN |
1806317-31-6 | |
Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806317-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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